2-Ethylhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2, Array | |
| Record name | ETHYLHEXOIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-ETHYLHEXANOIC ACID | |
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DSSTOX Substance ID |
DTXSID9025293 | |
| Record name | 2-Ethylhexanoic acid | |
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Molecular Weight |
144.21 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor. | |
| Record name | ETHYLHEXOIC ACID | |
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| Record name | Hexanoic acid, 2-ethyl- | |
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Boiling Point |
442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F | |
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| Record name | 2-Ethylhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor) | |
| Record name | ETHYLHEXOIC ACID | |
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| Source | Human Metabolome Database (HMDB) | |
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Density |
0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903 | |
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Vapor Density |
5.0 (AIR= 1), Relative vapor density (air = 1): 5 | |
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Vapor Pressure |
0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |
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Color/Form |
Clear liquid | |
CAS No. |
149-57-5, 56006-48-5, 61788-37-2 | |
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| Record name | 2-Ethylhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2-ETHYLHEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2-ETHYLHEXANOIC ACID | |
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Melting Point |
-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F | |
| Record name | ETHYLHEXOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6483 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Ethylhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-ETHYLHEXANOIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-ETHYLHEXANOIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/280 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthetic Methodologies and Process Optimization
Conventional Industrial Synthesis Routes
Industrially, the synthesis of 2-EHA primarily begins with butanal, a product derived from the hydroformylation of propylene (B89431). mdpi.com From this starting point, two main pathways are conventionally employed. mdpi.comnih.gov
One established industrial method involves the aldolization of butanal to produce 2-ethylhexanol. mdpi.comnih.gov This intermediate, 2-ethylhexanol, then undergoes an oxidation step to form 2-ethylhexanal (B89479) (2-EHAL). mdpi.comnih.gov The synthesis is completed by the subsequent oxidation of 2-EHAL to yield the final product, 2-Ethylhexanoic acid. mdpi.comnih.gov This multi-step process is a foundational route in the large-scale production of 2-EHA.
A second major industrial pathway involves the aldol (B89426) condensation of butanal. mdpi.comncert.nic.in This reaction, when followed by dehydration, produces an unsaturated aldehyde known as 2-ethyl-2-enal. mdpi.comnih.govlibretexts.org The crucial next step is the selective hydrogenation of the carbon-carbon double bond in 2-ethyl-2-enal to yield 2-ethylhexanal (2-EHAL). mdpi.comrsc.orgintratec.us The final stage of this sequence is the oxidation of 2-EHAL to this compound. mdpi.comintratec.us This route is notable as both primary industrial methods converge at the oxidation of 2-EHAL to obtain the target acid. mdpi.comnih.gov
Green Chemistry Approaches in this compound Production
In response to a growing emphasis on sustainable and environmentally friendly manufacturing, significant research has been directed towards greener synthesis routes for this compound. researchgate.netimarcgroup.comacs.orgresearchgate.net A prominent example is the development of novel catalytic systems for the oxidation of 2-ethylhexanal.
A highly efficient and environmentally conscious method for producing this compound involves the oxidation of 2-ethylhexanal using oxygen or air, catalyzed by N-Hydroxyphthalimide (NHPI). mdpi.comnih.govscispace.com This organocatalyst facilitates a free-radical process under mild conditions. mdpi.compromonograph.org The reaction demonstrates high selectivity, often exceeding 99%, for this compound. mdpi.comnih.govresearchgate.net
The efficacy of the NHPI-catalyzed oxidation of 2-ethylhexanal is significantly dependent on several process parameters. mdpi.comresearchgate.net Due to the limited solubility of NHPI in the aldehyde, the use of a polar solvent is necessary to create a homogeneous reaction mixture. mdpi.com Studies have investigated the impact of catalyst concentration, the type and volume of solvent, temperature, and reaction duration on the conversion of 2-ethylhexanal and the selectivity towards this compound. mdpi.comresearchgate.net For instance, research has shown that in the presence of 5 mol% of NHPI in acetonitrile (B52724) (MeCN) at 30°C, the conversion of 2-ethylhexanal increased to 99.5% with a 47% selectivity for the acid, compared to a non-catalytic process under the same conditions which yielded 95% conversion but only 38% selectivity. nih.gov Isobutanol has been identified as a particularly effective solvent, as it dissolves the NHPI, does not undergo esterification under the reaction conditions, and aids in heat exchange. mdpi.comresearchgate.net Research has indicated that decreasing the amount of NHPI catalyst to below 6 mol% can negatively impact the conversion of the aldehyde. researchgate.net
Table 1: Influence of Reaction Parameters on NHPI-Catalyzed Oxidation of 2-Ethylhexanal
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Catalyst | Non-catalytic vs. 5 mol% NHPI in MeCN | Addition of NHPI increased 2-EHAL conversion from 95% to 99.5% and 2-EHA selectivity from 38% to 47%. | nih.gov |
| Solvent Type | Isobutanol | Found to be a crucial and effective solvent, dissolving NHPI and facilitating the reaction without side reactions like esterification. | mdpi.comresearchgate.net |
| Catalyst Amount | Reduction below 6 mol% | Adversely affected the aldehyde conversion rate. | researchgate.net |
| Oxidizing Agent | Oxygen or Air | Both are effective and cost-efficient oxidants for this green chemistry approach. | mdpi.comnih.gov |
The NHPI-catalyzed oxidation of 2-ethylhexanal aligns with the principles of green chemistry, offering a sustainable alternative to traditional methods. mdpi.com The process utilizes oxygen or air, which are inexpensive and environmentally benign oxidizing agents. mdpi.comresearchgate.net Coupled with high selectivity and mild reaction conditions, this method presents significant potential for industrial implementation. mdpi.comnih.govresearchgate.net The use of isobutanol as a solvent is particularly advantageous for potential producers who may already have access to this less valuable alcohol. mdpi.comresearchgate.net This approach represents a move towards more sustainable and economically viable chemical production. researchgate.netmarkwideresearch.com
Compound Index
Enzymatic Synthesis and Biocatalysis
The use of enzymes in chemical synthesis offers a pathway to highly specific and efficient production methods under benign conditions.
Cytochrome P450cam-Mediated this compound Formation
The enzyme Cytochrome P450cam has been studied for its capacity to catalyze the formation of this compound from 2-ethylhexanol. Research indicates that this enzymatic process is a viable, though complex, synthetic route. The wild-type P450cam enzyme demonstrates the ability to oxidize 2-ethylhexanol, its foreign substrate, providing a basis for developing biocatalysts. To enhance the production of this compound, several active site mutations of P450cam have been explored. nih.gov These mutations are designed to improve the synthesis by decreasing the active site volume, increasing its hydrophobicity, and enhancing stereoselectivity. nih.gov
Four specific active site mutations—F87W, Y96W, T185F, and L244A—were selected to study their impact on the oxidation of 2-ethylhexanol. nih.gov The F87W and Y96W mutations were found to significantly improve the regioselectivity, yielding almost exclusively the desired this compound. nih.gov The T185F mutation enhanced the coupling of NADH to product formation, a crucial factor for the efficiency of P450 biocatalysts. nih.gov These findings underscore that targeted mutations in the P450cam active site can substantially alter and improve the catalysis of 2-ethylhexanol to this compound. nih.gov
Stereoselectivity in Enzymatic Synthesis of this compound Enantiomers
A significant characteristic of the Cytochrome P450cam-mediated synthesis is its stereoselectivity. The enzyme shows a preference for binding and converting specific enantiomers of 2-ethylhexanol. acs.org Kinetic studies have revealed that the (R)-enantiomer of this compound is produced at a rate 3.5 times faster than the (S)-enantiomer. acs.orgnih.gov
When using a racemic mixture of 2-ethylhexanol as the substrate, P450cam produces 50% more (R)-2-ethylhexanoic acid than its (S)-counterpart. acs.orgnih.gov This stereoselective preference is further explained by regioselectivity assays. These assays show that (R)-2-ethylhexanoic acid constitutes 50% of the total products formed, whereas (S)-2-ethylhexanoic acid only accounts for 13%. acs.orgnih.gov Crystallographic analysis suggests that the (R)-enantiomer binds within the enzyme's active site in a more ordered state compared to the (S)-enantiomer. acs.orgnih.gov Furthermore, the L244A mutation was specifically shown to alter the stereoselectivity of the this compound production. nih.gov This inherent stereoselectivity in the wild-type enzyme provides a foundational platform for the rational design of active sites to produce specific enantiomers. acs.orgnih.gov
| Enantiomer | Production Rate Comparison | Percentage of Total Products (from racemic mixture) |
| (R)-2-ethylhexanoic acid | 3.5 times faster than (S)-enantiomer acs.orgnih.gov | 50% acs.orgnih.gov |
| (S)-2-ethylhexanoic acid | - | 13% acs.orgnih.gov |
Catalytic Mediums and Reusability Studies
The efficiency and environmental impact of chemical synthesis are heavily influenced by the choice of catalytic mediums and the ability to recycle components.
This compound as Dual Solvent-Catalyst Systems
In certain synthetic preparations of this compound, the product itself can be utilized as a component of the solvent system. One industrial method involves the oxidation of 2-ethylhexanal using an oxygen-containing gas in the presence of a catalyst. google.com In a described process, a mixture of 2-ethylhexanal and this compound serves as the reaction medium. guidechem.com Specifically, a mixture containing 20% 2-ethylhexanal in this compound is fed into the reactor. guidechem.com Using the product as a solvent can help to reduce the generation of by-products and improve reaction selectivity. google.com Carboxylic acids can also act as catalysts for certain chemical reactions, such as esterification, by providing a proton source. chemguide.co.uk
Catalyst and Solvent Recovery and Recycling Methodologies
The recovery and reuse of catalysts and solvents are critical for the economic and ecological viability of industrial chemical production. In the synthesis of this compound via the oxidation of 2-ethylhexanal, methodologies have been developed to enable catalyst recycling.
One such method employs a molybdovanadophosphoric acid catalyst. google.com A key advantage of this catalyst is that it can be reused. google.com The process involves the catalyst being dissolved in an aqueous solution of hydrochloric acid. google.com After the oxidation reaction is complete, the aqueous phase containing the catalyst separates from the upper organic phase, which contains the this compound product. google.com This phase separation allows for the recovery of the aqueous catalyst solution for subsequent use. google.com
Another approach to recovery involves distillation. A patented method describes obtaining this compound from the waste generated during the production of N-2-ethylhexyl-N'-phenyl-N-phenylenediamine. mdpi.com In this process, after a series of extraction steps with an aliphatic solvent, the final this compound product is recovered from the organic layer via distillation under reduced pressure with a yield greater than 99%. mdpi.com This demonstrates a method of product recovery that also inherently separates it from other process chemicals.
| Method | Process | Recovery/Recycling Aspect |
| Heteropolyacid Catalysis | Oxidation of 2-ethylhexanal using a molybdovanadophosphoric acid catalyst. google.com | The aqueous catalyst phase is separated from the organic product phase and can be reused. google.com |
| Distillation | Recovery from a chemical production waste stream. mdpi.com | This compound is isolated from the organic layer by distillation under reduced pressure. mdpi.com |
Advanced Applications and Material Science Integration
Role in Polymer Science and Engineering
2-Ethylhexanoic acid (2-EHA) is a pivotal chemical compound in the realm of polymer science and engineering. Its distinct branched carboxylic acid structure is fundamental to its utility as a precursor and additive in the creation and modification of a diverse array of polymeric materials.
Plasticizer Formulations for Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB)
Esters derived from this compound are key components in plasticizer formulations, which are essential for imparting flexibility and processability to polymers such as Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB). A widely recognized plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP), is synthesized from 2-EHA. researchgate.net However, due to health and environmental concerns, alternative 2-EHA-based plasticizers like di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) and di(2-ethylhexyl) adipate (B1204190) (DEHA) have gained prominence. researchgate.netnih.gov These molecules integrate between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature, which results in a more flexible material.
The branched structure of the 2-ethylhexyl group is particularly effective in creating free volume within the polymer matrix, which enhances flexibility. windows.net Ongoing research is focused on developing novel plasticizers derived from 2-EHA that offer improved performance characteristics and reduced migration from the polymer. In PVB, commonly used in laminated safety glass, 2-EHA-based plasticizers like triethylene glycol di-2-ethylhexanoate are critical for controlling adhesion, elasticity, and impact resistance. google.com
| Plasticizer Name | Chemical Formula | Polymer Application | Key Property Enhancement |
| di(2-ethylhexyl) phthalate (DEHP) | C₂₄H₃₈O₄ | PVC | Flexibility, Softness |
| di(2-ethylhexyl) terephthalate (DEHT) | C₂₄H₃₈O₄ | PVC | Low volatility, Good low-temperature flexibility |
| di(2-ethylhexyl) adipate (DEHA) | C₂₂H₄₂O₄ | PVC | Excellent low-temperature properties |
| Triethylene glycol di-2-ethylhexanoate | C₂₀H₃₈O₅ | PVB | Flexibility, Adhesion |
Alkyd Resin Modification and Coating Applications
In the coatings industry, this compound is integral to the synthesis and modification of alkyd resins, a primary binder in many paints and varnishes. ekb.egresearchcommons.org When incorporated as a modifying fatty acid during the resin's production, the branched structure of 2-EHA disrupts the uniformity of the polymer backbone. ekb.egresearchcommons.org This structural irregularity enhances the resin's solubility in organic solvents and improves the flexibility of the resulting coating. ekb.egresearchcommons.org
Polyurethane Foaming Catalysis
Metal salts of this compound, especially stannous octoate (tin(II) 2-ethylhexanoate), are crucial catalysts in the manufacturing of polyurethane foams. atamanchemicals.com These catalysts primarily promote the gelling reaction, where a polyol and an isocyanate react to form the urethane (B1682113) linkages that constitute the polymer network.
Stannous octoate exhibits high selectivity for the gelling reaction over the blowing reaction (the reaction between isocyanate and water to produce carbon dioxide). evonik.com This selectivity is vital for controlling the foam's rate of rise and cure, which in turn determines the final density, cell structure, and mechanical properties of the polyurethane foam. The 2-ethylhexanoate (B8288628) portion of the catalyst ensures its solubility within the polyol component of the formulation. Tertiary amines can also be partially blocked with this compound to create delayed-action catalysts. google.comgoogle.com
Metal Salt Derivatives and Their Functional Roles
The metal salts of this compound, commonly known as metal octoates, are valued for their solubility in nonpolar organic solvents, a property imparted by the branched, eight-carbon chain of the 2-ethylhexanoate ligand. atamanchemicals.com This characteristic makes them highly effective in a variety of industrial applications.
Metal Salts as Drying Agents in Paints and Inks
A primary application of the metal salts of this compound is as driers, or siccatives, in oxidatively curing coatings such as alkyd-based paints and inks. eastman.comfindyourchemical.comspecialchem.com These metal compounds, including those of cobalt, manganese, and zirconium, catalyze the autoxidative crosslinking of the unsaturated fatty acid components within the alkyd resin. industrialchemicals.gov.au
The drying mechanism involves the absorption of atmospheric oxygen to form hydroperoxides, which then decompose to generate free radicals. These radicals initiate the polymerization and crosslinking of the resin binder, transforming it into a solid, durable film. Different metal octoates function at various stages of the drying process:
Cobalt(II) 2-ethylhexanoate acts as a surface drier, accelerating drying at the coating's surface. eastman.com
Manganese(II) 2-ethylhexanoate functions as a through drier, promoting a more uniform cure throughout the entire film thickness. eastman.com
Zirconium 2-ethylhexanoate serves as a coordination drier, often replacing lead-based driers, and facilitates crosslinking between polymer chains.
| Metal Salt | Function | Stage of Drying |
| Cobalt(II) 2-ethylhexanoate | Primary Drier | Surface Drying |
| Manganese(II) 2-ethylhexanoate | Through Drier | Uniform Film Drying |
| Zirconium 2-ethylhexanoate | Coordination Drier | Through Film Crosslinking |
Catalytic Activity of 2-Ethylhexanoate Complexes in Oxidation and Polymerization Reactions
Beyond their role as driers, metal 2-ethylhexanoate complexes are versatile catalysts for a range of chemical transformations, including various oxidation and polymerization reactions. atamanchemicals.comresearchgate.net Their solubility in organic media and the variable oxidation states of the central metal ion are key to their catalytic efficacy.
For instance, cobalt and manganese 2-ethylhexanoates are employed as catalysts in the liquid-phase oxidation of hydrocarbons. osti.gov A significant industrial process is the oxidation of 2-ethylhexanol to this compound itself, which can be catalyzed by cobalt 2-ethylhexanoate. osti.gov These metal complexes facilitate the decomposition of hydroperoxides, which generates the free radicals necessary for the oxidation chain reaction to proceed. An efficient method for this synthesis has also been reported using N-hydroxyphthalimide as a catalyst. nih.govresearchgate.net
In polymerization, tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable polymer. acs.orgresearchgate.netrsc.org The catalyst's effectiveness is a subject of ongoing research to better understand the reaction mechanisms and improve control over the resulting polymer's properties. acs.orgresearchgate.netrsc.org Other metal 2-ethylhexanoates, such as those of nickel(II) and cobalt(II), have been investigated in combination with other compounds for the polymerization of different monomers. researchgate.net
Utility in Synthetic Lubricants and Lubricant Additives
This compound (2-EHA) is a pivotal chemical intermediate in the production of high-performance synthetic lubricants and lubricant additives. Its branched-chain structure and the lipophilic nature of its derivatives contribute to desirable properties such as excellent thermal and oxidative stability, low volatility, and good viscosity characteristics over a wide range of temperatures.
Esters derived from this compound, particularly polyol esters, are a major component of synthetic lubricants. These esters are synthesized through the reaction of 2-EHA with polyols like neopentyl glycol, trimethylolpropane, and pentaerythritol. Research has demonstrated that the resulting branched esters exhibit low pour points, high viscosity indices (VI), and Newtonian fluid behavior, which are critical performance metrics for advanced lubricants. nih.gov For instance, a study on various synthetic esters of 2-EHA found that the products have molecular weights in the normal range for synthetic oil applications (228 to 640 mass units) and possess high thermal stability, a key factor for their use in extreme temperature conditions. nih.gov The demand for these synthetic lubricants is growing, particularly for applications such as refrigerants and in the white goods industry. researchgate.net
In addition to forming the base stock of synthetic oils, 2-EHA is used to create lubricant additives. researchgate.net Its metal salts, formed by reacting 2-EHA with metal compounds, are prepared as additives for various industrial lubricant applications. google.com These additives enhance the performance of the lubricant by providing properties such as improved detergency, dispersion, and corrosion control. The versatility of 2-EHA makes it a fundamental raw material for polyolesters used in a wide array of synthetic lubricants. google.com
The following table summarizes the properties of synthetic esters derived from this compound and various alcohols, highlighting their suitability as lubricant base oils.
| Reactant Alcohol | Resulting Ester | Molecular Weight ( g/mol ) | Key Lubricant Properties |
| 1-Hexanol | Hexyl 2-ethylhexanoate | 228 | Low Pour Point, High VI |
| 2-Ethylhexanol | 2-Ethylhexyl 2-ethylhexanoate | 256 | Low Pour Point, High VI |
| 1-Octanol | Octyl 2-ethylhexanoate | 256 | Low Pour Point, High VI |
| 1-Dodecanol | Dodecyl 2-ethylhexanoate | 312 | Low Pour Point, High VI |
| 1-Hexadecanol | Hexadecyl 2-ethylhexanoate | 368 | Low Pour Point, High VI |
| Neopentyl Glycol | Neopentyl Glycol di(2-ethylhexanoate) | 344 | High Thermal Stability |
| Trimethylolpropane | Trimethylolpropane tri(2-ethylhexanoate) | 470 | High Thermal Stability |
| Pentaerythritol | Pentaerythritol tetra(2-ethylhexanoate) | 640 | Highest Thermal Stability |
Data synthesized from studies on 2-EHA-based synthetic esters. nih.gov
Corrosion Inhibition Mechanisms
This compound and its metallic salt derivatives are widely utilized as effective corrosion inhibitors, particularly in automotive coolants and as additives in lubricants and coatings. google.commdpi.comresearchgate.net The mechanism of corrosion inhibition is primarily based on the formation of a protective, non-polar film on the metal surface.
The 2-ethylhexanoate molecule consists of a polar carboxylate head and a non-polar, branched hydrocarbon tail. This amphiphilic structure allows the carboxylate group to adsorb or chemically bond to the metal surface, while the hydrophobic tails orient themselves away from the surface. This orientation creates a dense, protective barrier that repels water and other corrosive agents, thereby preventing them from reaching the metal and initiating the corrosion process. google.com
Metal salts of this compound, often referred to as metal soaps, are particularly important in this application. google.com These compounds, such as cobalt(II) ethylhexanoate or other metal complexes, function as "oil drying agents" in paints and varnishes by catalyzing oxidative cross-linking, but they also contribute to the protective qualities of the coating. google.com In applications like automotive coolants, 2-EHA provides corrosion protection for the various metals found in the cooling system. mdpi.com The acid itself, or its salts, can neutralize alkaline components and form a durable, protective film on metallic parts. researchgate.net This function is critical for maintaining the integrity and efficiency of engines and other industrial machinery. mdpi.comgoogle.com
Intermediary Functions in Chemical Synthesis
Synthesis of Pharmaceuticals and Agrochemicals
This compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.comresearchgate.net In the pharmaceutical industry, its primary role is often as a salt-forming agent. google.com The lipophilic nature of the 2-ethylhexanoate moiety can be used to modify the solubility and bioavailability of drug molecules. By forming a salt with a basic API, the resulting complex can exhibit improved solubility in nonpolar organic solvents or lipid-based formulations, which can be advantageous for specific drug delivery systems.
While its role in pharmaceutical synthesis is more as a modifying agent, it has also been noted as a replacement for older, more hazardous chemicals in certain applications. For example, this compound has been used as a pesticide in sawmills, replacing the more toxic pentachlorophenol. nih.gov This indicates its utility and acceptance as a less hazardous alternative in some agrochemical contexts, although its primary role remains that of a synthetic intermediate rather than a direct precursor to complex agrochemical molecules.
Formation of Amides, Allyl Deprotection, and Stereoselective Reductive Amination
The distinct steric and lipophilic properties of this compound and its derivatives have led to their application in specific organic reactions. A review of its synthetic uses highlights its utility in several key transformations that are crucial in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net
Amide Formation: 2-EHA derivatives can be used to facilitate the formation of amide bonds, a fundamental linkage in countless biologically active molecules. The unique properties of these reagents can offer advantages in reactions where traditional coupling agents may be less effective. researchgate.net
Allyl Deprotection: The allyl group is a common protecting group for alcohols, amines, and carboxylic acids in multi-step synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org Reagents derived from this compound are involved in methodologies for the deprotection (removal) of these allyl groups. researchgate.net This allows for the unmasking of the functional group under specific conditions, often with high selectivity, which is critical for the successful synthesis of complex target molecules. organic-chemistry.org
Stereoselective Reductive Amination: Reductive amination is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org Reagents derived from 2-EHA have been applied in stereoselective versions of this reaction. For example, sodium triacyloxyborohydrides prepared from various carboxylic acids, including those structurally similar to 2-EHA, are used for the highly diastereoselective conversion of ketones to protected amines. researchgate.net The steric bulk of the 2-ethylhexanoyl group can influence the stereochemical outcome of the reaction, providing a tool for chemists to control the three-dimensional structure of the target molecule. researchgate.net
Development of Novel Methodologies in Organic Synthesis
The unique physical and chemical properties of this compound have prompted its use in the development of new and efficient synthetic methodologies. Its high boiling point, miscibility with organic solvents, and reactive carboxylic acid group make it suitable for various roles beyond that of a simple intermediate.
One notable development is the use of 2-EHA as a dual solvent-catalyst. Research has shown its effectiveness in promoting one-pot, multi-component reactions, such as the synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net In this capacity, it serves as the reaction medium while its acidic nature catalyzes the transformation, simplifying the process and often allowing for easy separation of the product by extraction. researchgate.net
Furthermore, significant research has been dedicated to optimizing the synthesis of 2-EHA itself, reflecting its industrial importance. mdpi.com Novel methodologies focus on "green chemistry" principles, aiming for higher selectivity, milder reaction conditions, and the use of cost-effective, environmentally benign oxidants like oxygen or air. researchgate.netnih.gov One such advanced method involves the oxidation of 2-ethylhexanal (B89479) using N-hydroxyphthalimide (NHPI) as an organocatalyst, which achieves over 99% selectivity for 2-EHA under mild conditions. mdpi.comnih.gov Another approach explores the enzymatic synthesis of 2-EHA from 2-ethylhexanol using cytochrome P450cam, which exhibits stereoselectivity, producing the (R)-enantiomer 3.5 times faster than the (S)-enantiomer. nih.gov These developments not only improve the production of 2-EHA but also contribute to the broader field of sustainable organic synthesis.
The table below outlines different synthesis methods for this compound, highlighting the reaction conditions and achieved yields.
| Starting Material | Oxidant/Catalyst | Reaction Conditions | Yield/Selectivity | Reference |
| 2-Ethylhexanal | Air/Oxygen (Non-catalytic) | 82 °C | 50-66% Yield | mdpi.com |
| 2-Ethylhexanal | Oxygen (in Octane) | 40 °C, 0.3 MPa | 81% Yield | mdpi.com |
| 2-Ethylhexanal | H₂O₂ / Phase Transfer Catalyst | 90 °C, 2 h | 65% Yield | mdpi.com |
| 2-Ethylhexanal | Oxygen / N-hydroxyphthalimide | Mild Conditions | >99% Selectivity | mdpi.comresearchgate.net |
| 2-Ethylhexanol | Cytochrome P450cam | Enzymatic | Stereoselective | nih.gov |
Emerging and Specialized Applications
Beyond its traditional uses, this compound is finding application in advanced materials science, particularly in the synthesis of nanomaterials and metal-organic frameworks (MOFs).
Metal salts of this compound, such as tin(II) 2-ethylhexanoate and cobalt(II) 2-ethylhexanoate, serve as highly effective single-source precursors for the synthesis of metal oxide nanocrystals. researchgate.netresearchgate.net The "ethylhexanoate route" allows for the formation of monodispersed nanoparticles with controlled size and shape through methods like non-hydrolytic solvothermal reactions. researchgate.netcnr.it For example, CoO nanooctahedra have been synthesized by the decomposition of cobalt(II) 2-ethylhexanoate in oleylamine. uab.cat In these syntheses, the dissociated 2-ethylhexanoate ligand can act as a capping agent, controlling particle growth and preventing aggregation. researchgate.net This method is valuable for producing nanocrystals for applications in electronics, catalysis, and gas sensing. uab.cat
In the field of coordination polymers, this compound can be used as a ligand or modulator in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. bohrium.com While aromatic carboxylic acids are more common linkers, aliphatic carboxylates like 2-EHA are gaining attention for the unique properties they can impart, such as increased framework flexibility and hydrophobicity. researchgate.netnih.gov The branched structure and conformational freedom of the 2-ethylhexanoate ligand can influence the final topology and pore environment of the MOF, leading to novel materials with tailored functionalities. mdpi.com
Scientific Research and Development
In the realm of scientific research and development, this compound and its derivatives are subjects of continuous investigation, focusing on both novel synthesis methods and innovative applications. A significant area of research is the development of more efficient and environmentally friendly "green" oxidation processes for its synthesis. mdpi.comresearchgate.net Traditionally, 2-EHA is produced from propylene (B89431) via a multi-step process involving hydroformylation to butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and finally, oxidation. atamanchemicals.comintratec.us
Recent research has explored alternative synthesis routes to improve efficiency and sustainability. One such study reported an efficient method for synthesizing 2-EHA through the oxidation of 2-ethylhexanal using oxygen or air in the presence of an N-hydroxyphthalimide (NHPI) catalyst under mild conditions. mdpi.comresearchgate.net This method achieved a high selectivity of over 99% for 2-EHA and is considered to have industrial potential due to its cost-effective oxidizing agent and mild reaction conditions. mdpi.comresearchgate.net
The table below summarizes key findings from a study on the NHPI-catalyzed oxidation of 2-ethylhexanal.
| Parameter | Condition | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |
| Temperature | 30 °C | 99.5 | 47 |
| Catalyst | 5 mol% NHPI in MeCN | 99.5 | 47 |
| Non-Catalytic | MeCN solvent | 95 | 38 |
| Optimized Solvent | i-BuOH | 59.0 | 99.4 |
| Data sourced from a study on the efficient synthesis of this compound. mdpi.com |
Beyond its synthesis, 2-EHA serves as a vital precursor in materials science. researchgate.net Metal 2-ethylhexanoates are extensively used to fabricate high-quality thin films and are considered ideal precursors due to their solubility and ability to produce pure films. researchgate.net Research is also active in the synthesis of nanoparticles, where metal ethylhexanoates act as precursors. For instance, monodispersed tin(IV) oxide (SnO2) and cerium(IV) oxide (CeO2) nanoparticles have been synthesized through non-hydrolytic solvothermal reactions with 2-ethylhexanoate complexes. researchgate.net In this process, the dissociated 2-ethylhexanoates function as capping agents, controlling the size of the nanoparticles and preventing aggregation. researchgate.net
Metal Extraction and Separation in Metallurgical Processes
The ability of this compound to form stable, oil-soluble complexes with a variety of metal cations makes it a valuable reagent in metallurgical processes, specifically in solvent extraction and separation. wikipedia.org These metal complexes, often referred to as metal soaps, are charge-neutral coordination complexes, not simple ionic salts, and are highly soluble in nonpolar solvents. wikipedia.orgresearchgate.net This property is exploited to selectively extract metals from aqueous solutions, such as leachates or process streams, into an organic phase.
The ethylhexanoate complexes function as catalysts in polymerization and oxidation reactions, but their primary role in metallurgy is as an extractant. wikipedia.orgbisleyinternational.com The process involves contacting an aqueous solution containing metal ions with an organic solvent containing 2-EHA. The 2-EHA reacts with specific metal cations to form metal ethylhexanoate complexes that are then drawn into the organic phase, leaving other ions behind in the aqueous phase.
Examples of metal ethylhexanoates include:
Cobalt(II) ethylhexanoate: Used as a drier for alkyd resins. wikipedia.org
Tin(II) ethylhexanoate: A catalyst for the polymerization of polylactide. wikipedia.org
Nickel(II) ethylhexanoate wikipedia.org
Hydroxyl aluminium bis(2-ethylhexanoate): Used as a thickener. wikipedia.org
While detailed public research on its specific use in large-scale commercial metallurgical extraction is often proprietary, the principles are well-established in hydrometallurgy. The efficiency of extraction can be controlled by adjusting factors such as the pH of the aqueous phase and the concentration of the 2-EHA in the organic phase. This allows for the separation of different metals based on their varying affinities for forming complexes with the acid.
Potential in Advanced Coatings and Sustainable Manufacturing Solutions
This compound plays a significant role in the formulation of advanced coatings and is at the forefront of innovations in sustainable manufacturing. Its metallic salts, particularly those of cobalt and manganese, are essential as driers for odorless paints, inks, and varnishes, where they catalyze the oxidative cross-linking of drying oils. transparencymarketresearch.comchemanalyst.com In the synthesis of alkyd resins, 2-EHA is used as a monomer that improves yellowing resistance compared to standard fatty acids, making it suitable for high-performance stoving enamels and two-component coatings. basf.combisleyinternational.com
The drive towards sustainability has spurred research into more environmentally friendly manufacturing solutions involving 2-EHA. Companies are developing "pro-environment" versions of the acid, where a portion of the product is based on renewable raw materials, utilizing the mass balance concept for physical and chemical traceability. transparencymarketresearch.com These efforts are often accompanied by certifications like the International Sustainability and Carbon Certification (ISCC) PLUS. transparencymarketresearch.com
The table below highlights the applications of 2-EHA in advanced and sustainable coatings.
| Application Area | Function of this compound | Benefit |
| Paint Driers | Forms metal salts (e.g., cobalt, manganese) | Acts as a catalyst for the curing of paints, inks, and varnishes. bisleyinternational.comchemanalyst.com |
| Alkyd Resins | Monomer in resin synthesis | Provides improved resistance to yellowing. basf.combisleyinternational.com |
| Corrosion Inhibitors | Key component in inhibitor formulations | Protects metal surfaces, used in automotive coolants. atamanchemicals.combisleyinternational.com |
| Sustainable Manufacturing | Bio-attributed mass balance versions | Helps reduce the carbon footprint of the final product. transparencymarketresearch.com |
| Advanced Coatings | Used in low-VOC and waterborne systems | Enables the development of more environmentally friendly coating technologies. transparencymarketresearch.comperstorp.com |
Furthermore, 2-EHA is instrumental in the development of coatings with reduced environmental impact. It is a component in formulations for waterborne alkyd technology, which aims to lower the volatile organic compound (VOC) content of paints. perstorp.com It also functions as a corrosion inhibitor in modern organic acid technology (OAT) engine coolants, which have a longer service life than traditional coolants. atamanchemicals.com Its use as a stabilizer in plastics like PVC also contributes to the durability and longevity of materials, an important aspect of sustainable product design. atamanchemicals.comtransparencymarketresearch.com
Toxicological Mechanisms and Biological Interactions
Organ-Specific Toxicological Effects
Beyond developmental toxicity, 2-Ethylhexanoic acid has been associated with toxicological effects in specific organs. The available data point to the liver and the male reproductive system as targets.
In studies on rats, increased liver weight was a noted sign of maternal toxicity. nih.gov This suggests that the liver is a target organ for 2-EHA's systemic effects. The compound is also a known peroxisome proliferator, an effect often localized in the liver. epa.gov
Effects on the male reproductive system have also been documented. In a reproductive toxicity study in Wistar rats, administration of the sodium salt of 2-EHA resulted in a reduction in sperm motility at 100 mg/kg/day. industrialchemicals.gov.aunih.gov At higher doses, an increase in the number of abnormal sperm was observed. industrialchemicals.gov.au These findings indicate a potential for 2-EHA to impair male fertility. industrialchemicals.gov.au As previously detailed, the developing skeleton is also a primary target for the toxic effects of 2-EHA. oup.comnih.gov
Genotoxicity and Cellular Level Effects
The mutagenic potential of this compound has been evaluated in various in vitro assays with mixed results. In bacterial reverse mutation tests, such as the Ames test, 2-EHA has been reported as negative. nih.gov It did not show mutagenic activity in Salmonella typhimurium strains TA97, TA98, TA100, TA1535, TA1537, and TA1538, nor in Escherichia coli strain WP2uvrA, both with and without metabolic activation. nih.gov
However, in mammalian cell genotoxicity tests, 2-EHA has shown positive results. nih.gov For instance, it has been reported to induce DNA damage in rat hepatocyte cells both with and without metabolic activation. nih.gov Despite these in vitro findings in mammalian cells, there is insufficient consistent evidence to classify the chemical for genotoxicity. nih.gov
Table 2: In Vitro Mutagenicity of this compound
| Test System | Result |
|---|---|
| Salmonella typhimurium (Ames Test) | Negative |
| Escherichia coli WP2uvrA | Negative |
| Mammalian Cell Cytogenetics | Positive |
| Rat Hepatocyte DNA Damage | Positive |
This compound has been shown to induce sister chromatid exchanges (SCEs) in vitro. symbiosisonlinepublishing.com A cytogenetic study using Chinese hamster ovary (CHO) cells found that 2-EHA was positive for inducing SCEs. symbiosisonlinepublishing.com SCEs are exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events. symbiosisonlinepublishing.com
Interaction with Endogenous Biological Pathways
This compound interacts with several endogenous biological pathways. One of the primary metabolic routes for 2-EHA in humans is beta-oxidation. This process leads to the formation of various metabolites, with 2-ethyl-3-oxohexanoic acid being identified as a major urinary metabolite. In rats, the main metabolite identified in urine is 2-ethyl-1,6-hexanedioic acid.
The compound also affects cellular processes involving reactive oxygen species (ROS). In vitro studies on human polymorphonuclear leukocytes (PMNL) have shown that 2-EHA can inhibit the production of ROS. nih.gov It was found to dose-dependently inhibit the formyl-methionyl-leucyl-phenylalanine (FMLP)-induced respiratory burst in these cells. nih.gov Furthermore, 2-EHA decreased the oxidative burst triggered by protein kinase C (PKC) activators. nih.gov This suggests an immunosuppressive effect in vitro, with the site of action in the PKC pathway occurring after the activation of the enzyme. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
This compound (2-EHA) is recognized for its ability to induce peroxisome proliferation in the liver, a process mediated by the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly in the liver. When activated by a ligand such as 2-EHA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, beta-oxidation, and other metabolic pathways.
Research has demonstrated that exposure to 2-EHA leads to a significant increase in the number and size of peroxisomes in hepatocytes. A study involving male C57BL/6 mice fed a diet containing 1% (w/w) of either the (+)- or (-)-enantiomer of this compound for 4 or 10 days resulted in a notable increase in liver weight and a two- to three-fold increase in the protein content of the mitochondrial fraction. nih.gov This hepatic response is a hallmark of PPARα activation. The study also observed that the (+)-enantiomer of 2-EHA was slightly more potent in inducing some early biochemical changes compared to the (-)-enantiomer, suggesting a degree of stereoselectivity in the interaction with the biological target. nih.gov
The activation of PPARα by xenobiotics like 2-EHA is a key mechanism underlying their effects on liver physiology. This activation leads to a reprogramming of hepatic gene expression, shifting the metabolic focus towards the catabolism of fatty acids.
Impact on Endogenous Metabolism of the Liver
The activation of PPARα by this compound has profound effects on the endogenous metabolism of the liver, primarily by stimulating the pathways of fatty acid oxidation. This is evidenced by the significant induction of enzymes central to peroxisomal and microsomal fatty acid oxidation systems.
In a study with C57BL/6 mice, administration of 2-EHA led to a marked increase in the activity of enzymes involved in fatty acid catabolism. nih.gov Specifically, peroxisomal palmitoyl-CoA oxidation was elevated by 2- to 3.5-fold after 4 days of treatment and by 4- to 5-fold after 10 days. nih.gov An even more pronounced effect was observed on peroxisomal lauroyl-CoA oxidase activity, which saw increases of 2- to 3-fold after 4 days and a substantial 9- to 12-fold increase after 10 days of exposure. nih.gov
Furthermore, 2-EHA treatment induced a 7-fold increase in the microsomal omega-hydroxylation of lauric acid, a pathway that contributes to the metabolism of fatty acids. nih.gov The activity of epoxide hydrolase, an enzyme involved in the detoxification of xenobiotics and endogenous compounds, was also increased in the mitochondrial, cytosolic, and microsomal fractions of the liver by approximately 50-100%. nih.gov Interestingly, while peroxisomal catalase activity remained unchanged, the microsomal and cytosolic activities of this enzyme, which is crucial for decomposing hydrogen peroxide generated during fatty acid oxidation, were elevated 2- to 3-fold and 6- to 16-fold, respectively. nih.gov
These findings collectively demonstrate that 2-EHA significantly alters hepatic lipid metabolism by upregulating the expression and activity of key enzymes involved in fatty acid oxidation, a direct consequence of PPARα activation.
| Enzyme/Process | Fold Increase After 4 Days | Fold Increase After 10 Days |
| Peroxisomal Palmitoyl-CoA Oxidation | 2 - 3.5 | 4 - 5 |
| Peroxisomal Lauroyl-CoA Oxidase | 2 - 3 | 9 - 12 |
| Microsomal Omega-Hydroxylation of Lauric Acid | Not Reported | 7 |
| Microsomal Epoxide Hydrolase | ~1.5 - 2 | ~1.5 - 2 |
| Cytosolic Epoxide Hydrolase | ~1.5 - 2 | ~1.5 - 2 |
| Mitochondrial Epoxide Hydrolase | ~1.5 - 2 | ~1.5 - 2 |
| Microsomal Catalase | Not Reported | 2 - 3 |
| Cytosolic Catalase | Not Reported | 6 - 16 |
Metabolism, Biotransformation, and Toxicokinetics
Absorption and Distribution Dynamics
2-Ethylhexanoic acid can enter the body through multiple pathways and subsequently distributes to various tissues. Toxicokinetic studies in animals, particularly rats, have shown that the compound is rapidly absorbed and distributed. industrialchemicals.gov.au Following absorption, the highest concentrations are typically found in the liver, kidneys, and blood. industrialchemicals.gov.au Studies in pregnant mice have also indicated that 2-EHA can cross the placenta, with levels in embryos being similar to those in the mother. industrialchemicals.gov.au
This compound can be absorbed into the body through ingestion, skin contact, and inhalation. ilo.orgnih.gov
Gastrointestinal Tract: Studies in Fischer 344 rats demonstrate that 2-EHA is rapidly absorbed from the gastrointestinal tract following oral administration. industrialchemicals.gov.aunih.gov
Dermal: Dermal absorption is also a significant route. In rats, up to 5% of a dermally applied dose was absorbed within 96 hours. industrialchemicals.gov.au Under occlusive conditions, which prevent evaporation from the skin, dermal absorption in rats was found to be approximately 70% relative to an intravenous dose. nih.gov However, when the skin was promptly washed after application, less than 0.2% of the dose was found in the excreta, indicating that immediate cleaning can significantly reduce absorption. nih.gov
Inhalation: The substance can be absorbed by inhaling its vapor. ilo.orgnih.gov The risk of forming a harmful concentration of 2-EHA in the air increases with spraying or dispersing the substance. ilo.org
Once absorbed, 2-EHA becomes systemically available, and its concentration in the blood changes over time. In toxicokinetic studies with Fischer 344 rats, peak blood concentrations of radiolabelled 2-EHA were observed between 15 and 30 minutes after oral administration. industrialchemicals.gov.aunih.gov The rate of excretion was influenced by the dose; a lower dose was excreted more rapidly than a higher dose. industrialchemicals.gov.au Regardless of the route of administration (oral, intravenous, or dermal), the compound and its metabolites are eliminated quickly, primarily in the urine within the first 24 hours. industrialchemicals.gov.aunih.gov
| Parameter | Route of Administration | Species | Finding | Source |
|---|---|---|---|---|
| Time to Peak Blood Concentration | Oral | Fischer 344 Rat | 15-30 minutes | industrialchemicals.gov.aunih.gov |
| Peak Blood Level | Oral (0.1 g/kg) | Female Fischer 344 Rat | 85.1 µg equivalents EHA/g | nih.gov |
| Time to Peak Blood Concentration | Dermal | Female Fischer 344 Rat | 8 hours | nih.gov |
| Peak Blood Level | Dermal (0.1 g/kg) | Female Fischer 344 Rat | 7.9 µg equivalents EHA/g | nih.gov |
| Primary Excretion Route | Oral, Dermal, IV | Rat | Urine | industrialchemicals.gov.aunih.gov |
| Excretion Timeline | Oral | Fischer 344 Rat | 72-75% of dose excreted in urine within 24 hours | industrialchemicals.gov.au |
Major Metabolic Pathways
This compound undergoes extensive metabolism in the body through several key biotransformation pathways. These processes modify the chemical structure of 2-EHA, generally to facilitate its excretion. The primary pathways include beta-oxidation, omega- and omega-1 oxidation via cytochrome P450 enzymes, and conjugation with glucuronic acid. nih.gov
Beta-oxidation, a common catabolic process for breaking down fatty acid molecules, is a major metabolic pathway for 2-EHA. nih.govwikipedia.orgaocs.org In humans, studies involving the oral administration of 2-EHA revealed that beta-oxidation is the principal catabolic route. nih.gov This process leads to the formation of several metabolites, with the dominant final urinary metabolite identified as 2-ethyl-3-oxohexanoic acid. nih.gov It has been noted that 4-heptanone (B92745), previously identified as a major metabolite, is likely an artifact resulting from the spontaneous decarboxylation of the unstable 2-ethyl-3-oxohexanoic acid during sample analysis. nih.gov
The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of 2-EHA through oxidation at the terminal (omega) and sub-terminal (omega-1) carbon atoms of the hexyl chain. nih.govresearchgate.net In vitro studies using liver microsomes from rats, mice, and humans have shown that this is a significant pathway. researchgate.net The primary metabolite produced via this route is 2-ethyl-1,6-hexanedioic acid. nih.govresearchgate.net Other metabolites resulting from this oxidative pathway include 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid. nih.gov The formation of these metabolites can be inhibited by known CYP inhibitors, confirming the role of this enzyme family in the biotransformation of 2-EHA. nih.gov
Glucuronidation is a major Phase II conjugation reaction where a glucuronic acid molecule is attached to a substance, making it significantly more water-soluble and easier to eliminate from the body through urine. pharmacy180.comwikipedia.org This pathway is important for the metabolism of 2-EHA. nih.gov The direct conjugation of 2-EHA with glucuronic acid results in the formation of 2-ethylhexanoyl glucuronide, which has been identified as a major urinary metabolite in rats. industrialchemicals.gov.aunih.gov This process, catalyzed by UDP-glucuronyltransferase enzymes, represents a key detoxification and elimination route for the parent compound. uomus.edu.iq
| Metabolic Pathway | Key Metabolite(s) | Source |
|---|---|---|
| Beta-Oxidation | 2-ethyl-3-oxohexanoic acid | nih.gov |
| Cytochrome P450 Omega/Omega-1 Oxidation | 2-ethyl-1,6-hexanedioic acid 2-ethyl-5-hydroxyhexanoic acid 2-ethyl-6-hydroxyhexanoic acid | nih.govresearchgate.net |
| Glucuronidation | 2-ethylhexanoyl glucuronide (EHA-glucuronide) | industrialchemicals.gov.aunih.gov |
Identification of Key Metabolites
The biotransformation of 2-EHA results in several identifiable metabolites, with different dominant compounds appearing in the urine depending on the species.
In humans, the principal metabolic pathway for 2-EHA is beta-oxidation. nih.gov This process leads to the identification of 3-Oxo-2-ethylhexanoic acid (3-oxo-2-EHA) as the dominant and final urinary metabolite. nih.gov Its detection requires immediate methylation of the urine extract before analysis by gas chromatography-mass spectrometry to prevent its degradation. nih.gov Previous studies had identified 4-heptanone as a major metabolite; however, this is now understood to be an artifact resulting from the decarboxylation of the unstable 3-oxo-2-EHA molecule. nih.gov
In contrast to humans, studies in rats have identified a different set of primary metabolites. The main metabolite found in rat urine is 2-ethyl-1,6-hexanedioic acid. nih.gov Additionally, 2-ethyl-6-hydroxyhexanoic acid has been identified as a notable metabolite in rats. nih.gov These findings indicate that omega (ω) and omega-1 (ω-1) oxidation pathways are significant in this species. Investigations in rats revealed the presence of at least ten different metabolites related to 2-EHA, including other hydroxylated forms and two types of lactones. nih.gov
Table 1: Key Metabolites of this compound
| Metabolite | Species of Prominence | Primary Metabolic Pathway | Citation |
|---|---|---|---|
| 3-Oxo-2-ethylhexanoic Acid | Human | Beta-oxidation | nih.gov |
| 2-Ethyl-1,6-hexanedioic Acid | Rat | Omega (ω) oxidation | nih.gov |
Excretion Patterns and Half-Lives
The elimination of 2-EHA and its metabolites from the body occurs primarily through urine and feces.
The primary route of excretion for 2-EHA is via the urine. Studies have shown that after administration, a significant portion of the compound is eliminated through this pathway. In one study, repeated dosing resulted in approximately 55% of the administered dose being excreted in the urine within the first 24 hours. nih.gov Fecal excretion represents a secondary, but still significant, route of elimination. In the same study, fecal excretion accounted for 15% of the dose in the first 24 hours following repeated administration. nih.gov
Table 2: Excretion of this compound (First 24 Hours After Repeated Dosing)
| Excretion Route | Percentage of Eliminated Dose | Citation |
|---|---|---|
| Urinary | 55% | nih.gov |
Comparative Metabolism and Species Differences
Significant differences in the metabolic processing of 2-EHA exist between humans and other animal species, particularly rats.
The metabolic profile of 2-EHA in humans is characterized by the dominance of the beta-oxidation pathway, which results in 3-oxo-2-ethylhexanoic acid as the main urinary metabolite. nih.gov
In contrast, the metabolic profile in Wistar rats is more diverse. nih.gov The primary metabolite in rats is 2-ethyl-1,6-hexanedioic acid, indicating that omega-oxidation is a major pathway. nih.gov The metabolic profile in rats also includes 6-hydroxy-2-ethylhexanoic acid, the unsaturated 5,6-dehydro-EHA, five other hydroxylated metabolites, and two lactones. nih.gov Furthermore, evidence suggests that at least a portion of 2-EHA is excreted as a glucuronide conjugate in rats, a pathway not highlighted as dominant in human studies. nih.gov These distinct profiles underscore the importance of considering species-specific metabolic pathways.
Metabolism of Plasticizers (DEHP, DEHA) as Precursors to this compound
This compound (2-EHA) is a known metabolite of several widely used plasticizers, primarily di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA). The metabolic pathway for both precursors involves an initial hydrolysis step followed by further oxidation.
For di(2-ethylhexyl) phthalate (DEHP), the metabolic process is initiated by in vivo hydrolysis, which converts DEHP into mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. nih.govwikipedia.org The released 2-ethylhexanol is then further oxidized to form this compound, which is considered a key subsequent metabolite. nih.govresearchgate.net This multi-step transformation highlights 2-EHA as the proximate teratogen following exposure to DEHP. nih.gov Studies in rats have shown that on an equimolar basis, 2-EHA is a more potent teratogen than its precursors, DEHP and 2-ethylhexanol, supporting the hypothesis that it is the ultimate active compound. nih.gov
Similarly, di(2-ethylhexyl) adipate (DEHA) is metabolized in the body to produce 2-EHA. Following oral administration in humans and rats, DEHA is rapidly hydrolyzed to mono-2-ethylhexyl adipate (MEHA). nih.govresearchgate.net This initial metabolite can then undergo further biotransformation. One of the key pathways involves the release of the 2-ethylhexyl side-chain, which is subsequently oxidized to form 2-EHA. nih.gov In a study involving human volunteers who ingested deuterium-labeled DEHA, [2H5]this compound was detected in plasma and was the predominant metabolite identified in urine, accounting for an average of 8.6% of the administered dose. nih.govcapes.gov.br Other metabolites identified from DEHA exposure include adipic acid, which is a major, though non-specific, urinary metabolite, and more specific oxidized monoesters like mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA). nih.govnih.govwho.int
The metabolic pathways for both plasticizers underscore the role of hydrolysis and subsequent oxidation in generating 2-EHA.
Table 1: Metabolic Precursors and Key Intermediates Leading to this compound
| Precursor Plasticizer | Initial Hydrolysis Product | Intermediate Metabolite | Final Metabolite of Interest |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) | 2-Ethylhexanol | This compound (2-EHA) |
| Di(2-ethylhexyl) adipate (DEHA) | Mono-2-ethylhexyl adipate (MEHA) | 2-Ethylhexanol | This compound (2-EHA) |
Stereoselective Metabolism
This compound is a chiral compound, existing as two distinct stereoisomers: (R)-2-EHA and (S)-2-EHA. nih.govwikipedia.org Research has demonstrated that its metabolism and biological activity are stereoselective, meaning the two enantiomers are processed and interact differently within biological systems.
The enzyme cytochrome P450cam (P450cam) exhibits stereoselectivity in the synthesis of 2-EHA from 2-ethylhexanol. acs.orgnih.gov Kinetic studies have shown that (R)-2-ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. acs.orgnih.gov In experiments using a racemic mixture of the precursor, P450cam produced 50% more (R)-2-EHA than (S)-2-EHA. nih.gov This preference is linked to how the enantiomers bind within the enzyme's active site; crystallographic studies suggest the (R)-enantiomer binds in a more ordered state. acs.orgnih.gov
Stereoselectivity is also evident in the biological effects of 2-EHA. An in vitro study on rat hepatocytes investigated the potency of 2-EHA enantiomers in inducing peroxisome proliferation. nih.gov The (+)-(S)-enantiomer was identified as the more potent inducer (the eutomer), while the (-)-(R)-enantiomer was less active (the distomer), with a eudismic ratio of approximately 1.6. nih.gov The racemic mixture showed an intermediate level of potency. nih.gov
The mechanism of stereoselective metabolism often involves the formation of coenzyme A (CoA) thioesters. For a related class of compounds, the 2-arylpropionic acids, metabolic inversion from the R-enantiomer to the S-enantiomer proceeds through the stereoselective formation of a CoA thioester, which is then racemized and hydrolyzed. nih.gov This process, known as chiral inversion, has been observed for compounds like ibuprofen, where rat liver homogenates mediate the racemization of both (R)- and (S)-ibuprofen-CoA thioesters. nih.gov While not detailed specifically for 2-EHA in the provided context, such a mechanism is a key process in the stereoselective metabolism of structurally similar chiral carboxylic acids.
Table 2: Research Findings on the Stereoselective Metabolism of this compound
| Enantiomer | Enzyme/System Studied | Observation | Finding |
| (R)-2-EHA and (S)-2-EHA | Cytochrome P450cam | Rate of Production | (R)-2-EHA is produced 3.5 times faster than (S)-2-EHA. acs.orgnih.gov |
| (R)-2-EHA and (S)-2-EHA | Cytochrome P450cam | Binding State | (R)-enantiomer binds in a more ordered state. acs.orgnih.gov |
| (+)-(S)-2-EHA | Rat Hepatocytes | Peroxisome Proliferation | The most potent inducer (eutomer). nih.gov |
| (-)-(R)-2-EHA | Rat Hepatocytes | Peroxisome Proliferation | The less potent inducer (distomer). nih.gov |
Environmental Fate and Ecotoxicological Assessment
Environmental Release and Exposure Pathways
Industrial Emissions (Air, Water, Waste)
2-Ethylhexanoic acid (2-EHA) is released into the environment primarily through industrial activities. Its production and use as a chemical intermediate for resins in baking enamels, lubricants, detergents, and as a catalyst for polyurethane foaming contribute to its environmental presence.
In 2006, Canadian authorities reported that approximately 1,500 kg of 2-EHA were released into the environment, with the majority being emissions to the air. In the same year, between 100 and 1,000 kg of 2-EHA were transferred as hazardous or recycled waste, and a significant 23,000 kg were managed as non-hazardous waste at off-site facilities. Emissions from municipal waste incineration plants have also been identified as a source, with one plant recording a concentration of 0.60 µg/m³ in its emissions.
The substance's primary industrial application is in the creation of metal salts that serve as drying agents in paints and inks, as well as in the production of esters used as plasticizers. These processes can lead to releases into various environmental compartments. While direct manufacturing of 2-EHA in Canada was below the 100 kg reporting threshold in 2006, imports were substantial, ranging from 100,000 to 1,000,000 kg.
Industrial uses that may lead to environmental release include its application in coating products, lubricants and greases, metalworking fluids, and as a processing aid. Specific applications include its use in corrosion inhibitors for automotive coolants and in the synthesis of alkyd resins for coatings. Manufacturers are encouraged to implement environmental exposure control measures and to notify local authorities in case of significant releases to air or water.
Table 1: Reported Industrial Releases of this compound in Canada (2006)
| Release Type | Quantity (kg) |
|---|---|
| Environmental Release (Primarily Air) | ~1,500 |
| Off-site Transfer (Hazardous/Recycled Waste) | 100 - 1,000 |
| Off-site Transfer (Non-hazardous Waste) | ~23,000 |
Data sourced from Environment Canada, 2010a.
Consumer Product Releases
Exposure to this compound can occur through the use of various consumer products. The substance and its derivatives are utilized in the manufacturing of lubricants and detergents. It has been detected in some children's products, including wooden toys, baby products, and certain plastic toys.
2-EHA is also used in a range of other consumer applications, such as:
Cosmetics and Personal Care: It functions as an emollient and skin conditioning agent in products like hair care, body lotions, hand creams, and foundations.
Coatings and Inks: Metal salts of 2-EHA are used as drying agents in odorless paints, varnishes, and enamels.
Automotive Products: It is found in antifreeze and as a component in lubricants for motor oil and brake fluids.
Adhesives and Sealants: The compound is used in the manufacture of these products.
Wood Preservatives: It is an ingredient in some wood preservative formulations.
Releases from these products can occur during their use, leading to potential exposure for the general population and entry into household waste streams and wastewater. For instance, potential releases to water from consumer use are a recognized exposure pathway. While the European Union has prohibited the use of 2-EHA in cosmetics due to its classification as a reproductive toxicant unless deemed safe by the Scientific Committee on Consumer Safety (SCCS), such evaluations had not been conducted as of late 2017.
Environmental Degradation and Transformation
Biodegradation in Aquatic and Terrestrial Environments
This compound is subject to biodegradation in both water and soil environments. Empirical and modeled data indicate that 2-EHA biodegrades rapidly in the environment.
In aquatic systems, its high water solubility and low estimated soil adsorption coefficient (Koc) suggest it will primarily remain in the water column. At typical environmental pH levels, it exists predominantly in its ionized form, which influences its behavior. Studies have demonstrated its potential for aerobic biodegradation in water and sediment. For example, in an aerobic mixed bacterial culture from waste disposal site trench leachate, initial 2-EHA concentrations of 5.1 mg/L and 59.5 mg/L decreased by 4% and 50%, respectively, over 21 days. Another study using an enrichment sediment consortium from a river reported a biodegradation half-life of approximately 5 days. The degradation process can yield metabolites such as butanoic acid and ethanoic acid. However, some research suggests that while plasticizers that are precursors to 2-EHA can degrade, the resulting 2-EHA itself may be more resistant to further breakdown in complex ecosystems.
Table 2: Biodegradation Data for this compound
| Environment/Test Condition | Observation | Half-Life/Degradation Rate | Reference |
|---|---|---|---|
| Aquatic (River Sediment Consortium) | Biodegradation with formation of butanoic and ethanoic acids. | ~5 days | |
| Aquatic (Aerobic Mixed Bacteria Culture) | 50% decrease of initial 59.5 mg/L concentration. | 21 days | |
| Aquatic (Aerobic Mixed Bacteria Culture) | 4% decrease of initial 5.1 mg/L concentration. | 21 days | |
| Anaerobic Biofilter | 92.3% degradation reported. | Not Specified |
This table summarizes key findings on the biodegradation of 2-EHA under different conditions.
Environmental Distribution and Partitioning
The environmental distribution of this compound (2-EHA) is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.
Volatilization from Water and Soil Surfaces
Volatilization of this compound from moist soil and water surfaces is considered a slow fate process. This is based on an estimated Henry's Law constant of 2.8 x 10-6 atm-m³/mol. canada.ca The estimated volatilization half-lives for a model river and a model lake are 15 and 120 days, respectively. canada.ca While the neutral form of 2-EHA has a moderate vapor pressure, suggesting some potential for volatilization from dry, acidic soil surfaces, its ionization at environmentally relevant pH levels reduces this tendency. europa.eu
| Parameter | Value | Medium | Type | Source |
| Henry's Law Constant | 2.8 x 10-6 atm-m³/mol | - | Estimated | canada.ca |
| Volatilization Half-Life | 15 days | Model River | Estimated | canada.ca |
| Volatilization Half-Life | 120 days | Model Lake | Estimated | canada.ca |
| Photolysis Half-life (DT50) | 47.1 hours | - | Calculated | oxea-chemicals.com |
Bioaccumulation Potential in Organisms
Empirical and modeled data indicate that this compound has a low potential to bioaccumulate in the lipid tissues of organisms. europa.eu An estimated Bioconcentration Factor (BCF) of 3 further supports a low potential for bioconcentration in aquatic organisms. canada.canih.gov The octanol-water partition coefficient (log Pow), a key indicator of bioaccumulation potential, has been measured to be between 2.64 and 3.0. canada.caoxea-chemicals.com This relatively low log Pow value is consistent with the low bioaccumulation potential.
| Parameter | Value | Type | Source |
| Bioconcentration Factor (BCF) | 3 | Estimated | canada.canih.gov |
| Octanol-Water Partition Coefficient (log Pow) | 2.64 | Measured | canada.cailo.org |
| Octanol-Water Partition Coefficient (log Pow) | 3.0 @ 25 °C | Measured | oxea-chemicals.com |
Ecotoxicity to Aquatic Organisms
This compound is considered to be harmful to aquatic organisms and moderately toxic. europa.euilo.orgoxea-chemicals.com Acute and chronic toxicity studies have been conducted on various aquatic species to determine its effects.
The acute toxicity is often reported as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates and algae, which is the concentration that causes mortality or a specific effect in 50% of the test population over a short period. Chronic toxicity is typically expressed as the No-Observed-Effect Concentration (NOEC), which is the highest concentration at which no adverse effects are observed over a longer exposure period.
The following tables summarize key ecotoxicity data for 2-EHA.
Acute Toxicity to Aquatic Organisms
| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Time | Source |
| Pimephales promelas (Fathead minnow) | Acute | LC50 | 485.1 | - | oxea-chemicals.com |
| Daphnia magna (Water flea) | Acute | EC50 | > 40 | 48 hours | europa.eu |
| Desmodesmus subspicatus (Green algae) | Acute | EC10 | 32 | 72 hours | oxea-chemicals.com |
Chronic Toxicity to Aquatic Organisms
| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Time | Source |
| Daphnia magna (Water flea) | Chronic | NOEC | 25 | 21 days | oxea-chemicals.com |
| Daphnia magna (Water flea) | Chronic | NOEC | 18 | - | oxea-chemicals.com |
| Pseudokirchneriella subcapitata (Green algae) | Chronic | NOEC | 130 | 3 days | oxea-chemicals.com |
| Fish | Chronic | ChV (Chronic Value) | 29.4 | 30 days | oxea-chemicals.com |
Analytical Methodologies and Exposure Monitoring
Chromatographic Techniques for 2-Ethylhexanoic Acid Quantification
Chromatography, a powerful separation technique, is extensively used for the analysis of 2-EHA. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed. Gas chromatography and ion chromatography are the most prominently featured techniques in the literature for this purpose.
Gas chromatography is a versatile and widely used technique for the analysis of volatile and semi-volatile compounds like 2-EHA. However, due to the polarity of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic performance.
The United States Pharmacopeia (USP) monograph for the pharmaceutical ingredient potassium clavulanate outlines a method for determining 2-EHA impurity using gas chromatography with flame ionization detection (GC-FID). thermofisher.comchromatographyonline.comchromatographyonline.com This method involves the extraction of 2-EHA from an acidified solution of the active pharmaceutical ingredient (API) into an organic solvent before GC analysis. thermofisher.com
For more sensitive applications, particularly in biological monitoring, an electron capture detector (EC) is employed. nih.gov This detector is highly sensitive to electronegative compounds, and its use is facilitated by derivatizing 2-EHA with a halogenated reagent. measurlabs.com A developed GC method for determining 2-EHA in urine utilizes an electron capture detector after derivatization, achieving a detection limit of 0.01 mmol of 2-EHA per mol of creatinine (B1669602). nih.gov
Gas chromatography-mass spectrometry (GC-MS) offers the highest level of specificity and is used for the unambiguous identification and quantification of 2-EHA and its metabolites. nih.govresearchgate.net GC-MS was used to confirm the identity of the 2-EHA derivative peak in the analysis of urine from sawmill workers. nih.gov Furthermore, GC-MS has been instrumental in identifying key metabolites of 2-EHA in human urine, such as 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid. researchgate.net
To analyze 2-EHA by gas chromatography, its polarity must be reduced and its volatility increased through derivatization. gcms.cz The most common reaction for carboxylic acids is esterification. gcms.czresearchgate.net
A prominent derivatization strategy for 2-EHA involves its conversion to the pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr). nih.govgcms.czresearchgate.net This PFB derivative is highly responsive to electron capture detection, enabling trace-level analysis. nih.govacs.org This method has been successfully applied to quantify 2-EHA in the urine of occupationally exposed workers. nih.gov The PFBBr reagent is versatile and reacts with carboxylic acids to form stable esters suitable for GC analysis. nih.gov
Another approach involves the formation of tert-butyldimethylsilyl derivatives after an initial oximation step, which has been used for the simultaneous analysis of 2-EHA and its metabolites in urine by GC-MS. researchgate.net
Table 1: GC Methodologies for this compound Analysis
| Technique | Detector | Application | Derivatization | Key Findings | Reference |
|---|---|---|---|---|---|
| Gas Chromatography (GC) | Flame Ionization (FID) | Impurity in Potassium Clavulanate | Not specified in summary | Official method in the United States Pharmacopeia (USP) monograph. thermofisher.comchromatographyonline.com | thermofisher.comchromatographyonline.comchromatographyonline.com |
| Gas Chromatography (GC) | Electron Capture (EC) | 2-EHA in urine (occupational exposure) | Pentafluorobenzyl (PFB) ester | LOD of 0.01 mmol/mol creatinine; Recovery of 81-90%. nih.gov | nih.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Confirmation of 2-EHA identity in urine | Pentafluorobenzyl (PFB) ester | Used to confirm the identity of the GC peak from the GC-EC method. nih.gov | nih.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of 2-EHA metabolites in urine | tert-butyldimethylsilyl derivatives | Identified 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid. researchgate.net | researchgate.net |
Ion chromatography (IC) has emerged as a powerful and simpler alternative to GC for the determination of 2-EHA as an impurity in pharmaceutical products. thermofisher.comchromatographyonline.comchromatographyonline.com Specifically, a Reagent-Free™ Ion Chromatography (RFIC™) system with suppressed conductivity detection has been developed to quantify 2-EHA in potassium clavulanate. thermofisher.comchromatographyonline.com
This IC method offers significant advantages over the traditional GC-FID method described in the USP. chromatographyonline.com It eliminates the need for solvent extraction, simplifying sample preparation and reducing waste. thermofisher.comchromatographyonline.com The sample, dissolved in deionized water, can be injected directly into the IC system. thermofisher.comchromatographyonline.com The method demonstrates excellent sensitivity, with a limit of detection (LOD) for 2-EHA of 0.036 µg/mL, which is substantially lower than the 0.8% acceptance criterion in the API. chromatographyonline.com The accuracy of the method is high, with spike recoveries ranging from 94.1% to 100.0%. thermofisher.com
Table 2: Ion Chromatography Method for 2-EHA in Potassium Clavulanate
| Parameter | Value | Reference |
|---|---|---|
| Technique | Reagent-Free Ion Chromatography (RFIC) | thermofisher.comchromatographyonline.com |
| Detection | Suppressed Conductivity | thermofisher.comchromatographyonline.com |
| Limit of Detection (LOD) | 0.036 µg/mL | chromatographyonline.com |
| Spike Recovery | 94.1% - 100.0% | thermofisher.com |
| Key Advantage | Direct injection without solvent extraction, simplifying sample preparation. | thermofisher.comchromatographyonline.com |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideally suited for the analysis of metabolites in complex biological matrices like urine. mdpi.comusask.ca While specific studies detailing the use of LC-MS/MS for the direct analysis of 2-EHA metabolites are not prevalent in the provided search results, the technique's capabilities are well-established for similar compounds. usask.ca
Human metabolism of 2-EHA primarily proceeds via beta-oxidation, leading to the formation of metabolites such as 2-ethyl-3-oxohexanoic acid. researchgate.netnih.gov These polar, non-volatile metabolites are excellent candidates for LC-MS/MS analysis. The technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, allowing for confident identification and quantification even at very low concentrations. mdpi.com The analysis of urinary metabolites is crucial for understanding the biotransformation of xenobiotics and for biomarker discovery. mdpi.comusask.ca
Gas Chromatography (GC) with Various Detection Systems (FID, EC, MS)
Method Validation and Performance Characteristics
Method validation is a critical process that confirms the suitability of an analytical method for its intended purpose. For this compound (2-EHA), validation encompasses several key performance characteristics to ensure reliable and accurate quantification in various matrices.
Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is established by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For the analysis of 2-EHA, different analytical techniques and matrices yield varying sensitivity levels.
One validated ion chromatography (IC) method for determining 2-EHA as an impurity in potassium clavulanate reported an LOD of 0.036 µg/mL and an LOQ of 0.12 µg/mL. These values were determined based on a signal-to-noise ratio of three for the LOD and ten for the LOQ.
In the context of biomonitoring, a gas chromatography (GC) method developed for the determination of 2-EHA in urine samples established a limit of detection of 0.01 mmol per mol of creatinine.
Table 2: Sensitivity of Analytical Methods for 2-EHA
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| Ion Chromatography (IC) | Potassium Clavulanate | 0.036 µg/mL | 0.12 µg/mL |
| Gas Chromatography (GC) | Urine | 0.01 mmol/mol creatinine | Not Specified |
Linearity, Accuracy, Precision, and Specificity
The reliability of an analytical method is defined by its linearity, accuracy, precision, and specificity.
Linearity: An ion chromatography method demonstrated excellent linearity for 2-EHA over a concentration range of 1 to 7 µg/mL, producing a correlation coefficient (r²) of 0.9991 using a linear least squares regression fit. A gas chromatography method for urine analysis showed an analytical range of 0.03-2.70 mmol of 2-EHA per mol of creatinine.
Accuracy: The accuracy of a method is its closeness to the true value. For the IC method, accuracy was assessed through spike recovery experiments at three different concentrations in a potassium clavulanate matrix. The average recoveries for seven replicates were reported as 94.1 ± 1.7%, 99.0 ± 2.2%, and 100.0 ± 1.0%. The GC method for urine analysis demonstrated a recovery of 81-90%.
Precision: Precision measures the degree of agreement among individual test results. The GC method for urine analysis reported a coefficient of variation of 9.8%. For the IC method, the relative standard deviation of measured peak areas from those predicted by the calibration curve was less than 1.5%.
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components. In the IC method for potassium clavulanate, it was demonstrated that matrix decomposition products did not interfere with the chromatography of 2-EHA. For the GC analysis of urine, gas chromatography-mass spectrometry (GC-MS) was used to confirm the identity of the chromatographic peaks, ensuring the method's specificity.
Table 3: Method Validation Parameters for 2-EHA Analysis
| Parameter | Analytical Technique | Findings |
|---|---|---|
| Linearity | Ion Chromatography | r² = 0.9991 over 1-7 µg/mL range. |
| Gas Chromatography | Analytical range of 0.03-2.70 mmol/mol creatinine. | |
| Accuracy | Ion Chromatography | Average recoveries between 94.1% and 100.0%. |
| Gas Chromatography | Recovery of 81-90%. | |
| Precision | Ion Chromatography | RSD of peak areas < 1.5%. |
| Gas Chromatography | Coefficient of variation of 9.8%. | |
| Specificity | Ion Chromatography | No interference from matrix components. |
| Gas Chromatography | Peak identity confirmed by GC-MS. |
Sample Preparation and Pretreatment Procedures
The preparation of samples is a crucial step that can significantly influence the accuracy and sensitivity of the analysis for 2-EHA. The procedures vary depending on the matrix being analyzed.
For the analysis of 2-EHA as an impurity in the pharmaceutical product potassium clavulanate, a simplified approach using ion chromatography involves diluting the sample in deionized water and injecting it directly into the system without further pretreatment. This contrasts with the older United States Pharmacopeia (USP) method, which required a more complex procedure involving dissolution of the sample in a strong acid followed by extraction into an organic solvent for GC analysis.
In biomonitoring, the analysis of 2-EHA in urine samples via gas chromatography necessitates a derivatization step to enhance volatility and detection. The 2-EHA is converted to its pentafluorobenzyl ester before being analyzed by a GC column with electron capture detection.
For food matrices, more intensive extraction techniques are often required. Simultaneous distillation-extraction (SDE) has been used for analyzing 2-EHA in commercial baby foods and fruit juices. Another effective technique for baby food is solid-phase microextraction (SPME), which concentrates the analyte from the sample matrix before GC-MS analysis.
Detection in Environmental and Food Matrices
This compound has been detected in various food products, with its presence often linked to food packaging materials. Investigations have found 2-EHA in a significant percentage of commercial baby foods and fruit juices that are packaged in glass jars with metal lids.
The source of the contamination has been traced to the plastic gaskets, specifically PVC seals, inside the metal lids. Salts of 2-EHA are used as thermal stabilizers in the production of these sealing compounds, and the acid can migrate from the gasket into the food product.
A survey of 63 samples of baby food from multiple European countries found that 84% of samples contained 2-EHA concentrations between <0.1 and 0.5 mg kg⁻¹. The highest level detected in this survey was 3.4 mg kg⁻¹. Another study analyzing baby foods and fruit juices found 2-EHA amounts ranging from 0.25 to 3.2 mg kg⁻¹ in baby foods and from 0.01 to 0.59 mg l⁻¹ in fruit juices.
Regarding environmental matrices, 2-EHA is reported to biodegrade quickly and has a low potential to accumulate in the lipid tissues of organisms. Based on available data, environmental release is generally considered to be low.
Table 4: Reported Concentrations of 2-EHA in Food Matrices
| Food Matrix | Number of Samples Analyzed | Percentage of Positive Samples | Concentration Range | Average Concentration |
|---|---|---|---|---|
| Baby Foods | 20 | 80% | 0.25 - 3.2 mg/kg | 0.55 mg/kg |
| Fruit Juices | 15 | 73% | 0.01 - 0.59 mg/L | 0.18 mg/L |
| Baby Foods (EU Survey) | 63 | Not specified | <0.1 - 3.4 mg/kg | Not specified |
Regulatory Science, Risk Assessment, and Policy Implications
National and International Regulatory Frameworks
Regulatory agencies worldwide have scrutinized 2-Ethylhexanoic acid, leading to specific classifications and handling guidelines. These regulations are informed by comprehensive risk assessments based on scientific data.
Under the Canadian Environmental Protection Act, 1999 (CEPA 1999), a screening assessment of this compound (2-EHA) was conducted as part of the Chemicals Management Plan. canada.cacanada.ca The assessment was prioritized due to the substance's classification by the European Commission for developmental toxicity and its potential for significant exposure to the Canadian population. canada.cacanada.ca
The screening assessment concluded that 2-EHA is not expected to persist in the environment for extended periods or accumulate in organisms. atamanchemicals.com The quantities of 2-EHA that might be released into the environment are below the levels considered toxic to environmental organisms. atamanchemicals.com Consequently, the Government of Canada concluded that 2-EHA does not enter the environment in quantities or under conditions that pose a danger to the environment. atamanchemicals.com
Regarding human health, the assessment determined that at the current levels of exposure, 2-EHA is not hazardous to the health of the general population. atamanchemicals.com Therefore, it was concluded that 2-EHA does not meet the criteria for a toxic substance as defined in section 64 of CEPA 1999. canada.ca As a result, the Canadian government proposed no further action regarding 2-EHA at that time. atamanchemicals.com
Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, this compound is classified as a substance that is toxic to reproduction. Specifically, it is classified as Reproductive Toxicity Category 2 (Repr. 2), with the hazard statement H361, which indicates that it is suspected of damaging the unborn child. oxea-chemicals.comperstorp.com This classification means that consumer use of 2-EHA should be restricted, and risk mitigation measures are necessary at production facilities. perstorp.com
Initially, there were concerns that 2-EHA might warrant a more severe classification. It was placed on the Community Rolling Action Plan (CoRAP) for further evaluation of its potential for reproductive toxicity (fertility) and neurodevelopmental toxicity. perstorp.com These concerns were largely based on non-guideline and non-GLP (Good Laboratory Practice) studies. perstorp.com
However, a subsequent reproductive toxicity study in rats, conducted at the request of the European Chemicals Agency (ECHA), showed no adverse effects on reproduction at the highest dose tested. perstorp.com Following this study, the evaluating Member State, Spain, concluded that no additional classification was necessary and that further risk management measures beyond the existing ones were not required based on the assessed exposure scenarios. perstorp.com This led to the removal of 2-EHA from the CoRAP list for consideration of additional classification. perstorp.com
As a substance classified as CMR (Carcinogenic, Mutagenic, or Reprotoxic) Category 1B, which includes 2-EHA and its salts, it is subject to restrictions under Annex XVII of REACH. chemradar.comglobalnorm.dechemsafetypro.com
The United States Environmental Protection Agency (EPA) has addressed this compound under the Toxic Substances Control Act (TSCA). In November 1986, the EPA issued a final test rule under Section 4 of TSCA, which mandated that manufacturers and processors of 2-EHA conduct specific health effects testing. epa.govepa.gov
This rule was prompted by the Interagency Testing Committee's (ITC) designation of 2-EHA for priority consideration for health effects testing in its 14th report. epa.gov The ITC had recommended testing for chronic health effects, including carcinogenicity, and also noted concerns regarding acute toxicity, teratogenicity/embryotoxicity, metabolism and pharmacokinetics, and genotoxicity. epa.gov
The final rule required the following studies to be conducted:
90-day subchronic toxicity study: To determine the no-observed-effect level and toxic effects from repeated exposure. epa.gov
Developmental toxicity study: To assess the potential for adverse effects on developing offspring. epa.gov
Pharmacokinetics study: To understand the absorption, distribution, metabolism, and excretion of the substance. epa.gov
The EPA's rationale for the rule was based on findings that 2-EHA may present an unreasonable risk of oncogenicity, developmental toxicity, and subchronic toxicity, coupled with the potential for dermal exposure for workers involved in its manufacture and processing. epa.gov The agency determined that the existing data were insufficient to perform a comprehensive risk assessment. epa.gov
To protect workers from potential health risks associated with this compound, various national and international bodies have established occupational exposure limits (OELs). These limits define the maximum allowable concentration of 2-EHA in workplace air over a specified period.
The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) as a Time-Weighted Average (TWA) of 5 mg/m³ for 2-EHA. ilo.org This represents the concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect.
Below is a table summarizing some of the occupational exposure limits for this compound from various jurisdictions.
| Jurisdiction/Organization | Limit Type | Value | Notes |
|---|---|---|---|
| ACGIH (USA) | TLV-TWA | 5 mg/m³ | Inhalable fraction and vapor. oxea-chemicals.com |
| OSHA (USA) | PEL | Not Established | osha.gov |
| NIOSH (USA) | REL | Not Established | osha.gov |
| Mexico | OEL-TWA | 5 mg/m³ | fishersci.com |
Societal and Health Policy Implications
Given the potential for exposure in industrial settings, robust occupational safety measures and monitoring are critical. Occupational exposure to 2-EHA can occur via inhalation and dermal contact at workplaces where it is produced or used. nih.gov
Exposure Monitoring: Biological monitoring, specifically the analysis of 2-EHA in urine, is an effective method for evaluating worker exposure. psu.edunih.gov As the highest concentrations are typically found post-shift, urine sample collection should be timed accordingly. nih.gov Air monitoring in the breathing zone is also essential to quantify inhalation exposure, which has been identified as a primary route of uptake in some occupational environments. nih.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 5 mg/m³ as a Time-Weighted Average (TWA) for 2-EHA. osha.govchemicalbook.com
Worker Safety Practices: To minimize occupational exposure, a hierarchy of controls should be implemented. This includes:
Engineering Controls: Use of closed systems, local exhaust ventilation at points of emission, and ensuring adequate general ventilation are paramount. ilo.orgmijung.com Eyewash stations and safety showers should be readily accessible. sdfine.comcolumbuschemical.com
Administrative Controls: Work procedures should be designed to minimize splashes and spills. industrialchemicals.gov.au Workers should be instructed to avoid eating, drinking, or smoking in areas where 2-EHA is handled. ilo.orgsdfine.com
Personal Protective Equipment (PPE): Workers should use appropriate PPE, including chemical-protective gloves (e.g., PVC), safety goggles or glasses with side shields, and protective clothing or aprons. ilo.orgsdfine.comcolumbuschemical.com In situations where airborne concentrations may exceed exposure limits, respiratory protection, such as a filter respirator for organic gases and vapors, is necessary. chemicalbook.comilo.org
Regularly laundering contaminated work clothes separately from other items is also a recommended hygiene practice. sdfine.com
The use of this compound and its salts in consumer products is subject to regulation due to health concerns, particularly its classification as a reproductive toxicant. healthvermont.govcoslaw.eu
Cosmetics: In the European Union, this compound is listed in Annex II of the Cosmetics Regulation (EC) No 1223/2009, which contains a list of substances prohibited in cosmetic products. industrialchemicals.gov.aucoslaw.euwikipedia.org This prohibition was extended to include the salts of 2-EHA, effective from December 1, 2023. coslaw.eueuropa.eu This regulatory action is based on its classification as a CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substance of category 1B. europa.eu
In Canada, an ester of 2-EHA, 2-ethylhexyl-2-ethylhexanoate, was identified as a concern for use in certain cosmetics like foot lotion. Health Canada proposed adding it to the Cosmetic Ingredient Hotlist as a restricted ingredient. canada.ca In the United States, 2-EHA is not currently on the FDA's list of prohibited and restricted ingredients for cosmetics. canada.ca
Children's Products and Food Contact Materials: The presence of 2-EHA in consumer goods intended for children has been a subject of investigation. The Danish Ministry of the Environment detected 2-EHA in various children's products, including wooden toys and mouthable plastic items. healthvermont.gov
Furthermore, 2-EHA has been found to migrate from the plastic gaskets of metal lids into food, including baby food and fruit juices. nih.govbfr-meal-studie.de While the use of 2-EHA metallic soaps in the production of PVC for food contact materials is not explicitly prohibited in some jurisdictions, it is also not explicitly authorized, leading to a regulatory gray area. bfr-meal-studie.de The German Federal Institute for Risk Assessment (BfR) noted that based on maximum levels detected in some baby foods, infant exposure could reach levels that cannot be considered safe, highlighting the need for further study and suggesting that contamination is technologically avoidable since it was not detected in all samples. bfr-meal-studie.de
Future Research Directions and Sustainable Innovations
Development of Greener Synthesis Routes from Renewable Feedstocks
The chemical industry is shifting away from petrochemical-based production, and the synthesis of 2-EHA is a key area of development in this transition. The focus is on utilizing renewable biomass as a starting material, which can lead to a more sustainable and carbon-neutral production process.
One promising approach involves the use of lignocellulosic biomass, a non-food-based feedstock, to produce precursors like 2-ethylhexanol, which can then be converted to 2-EHA. researchgate.net Research is exploring integrated biocatalytic and chemocatalytic pathways to transform biomass-derived glucose into butyraldehyde, a key intermediate for 2-ethylhexanol synthesis. researchgate.net Another avenue is the catalytic upgrading of other bio-derived carboxylic acids, sourced from fermentation, to produce valuable chemicals like 2-EHA. escholarship.org
A significant advancement is the production of bio-based 2-ethylhexyl acrylate (B77674), where the 2-ethylhexanol precursor is derived from castor oil, a non-edible and reliable feedstock. echemi.combasf.compcimag.com This demonstrates the commercial viability of producing 2-EHA derivatives from renewable sources.
Enzymatic synthesis also presents a benign alternative to traditional chemical methods. The use of cytochrome P450cam has been shown to effectively catalyze the formation of 2-EHA from 2-ethylhexanol. nih.gov This enzymatic process exhibits stereoselectivity, producing the (R)-enantiomer at a significantly higher rate. nih.gov
Advanced Catalyst Design for Enhanced Selectivity and Efficiency
Improving the efficiency and selectivity of the catalysts used in 2-EHA synthesis is crucial for developing greener and more economical production methods. Research is focused on designing advanced catalysts that can operate under milder conditions and produce higher yields with fewer byproducts.
Recent studies have demonstrated the high efficiency of N-hydroxyphthalimide (NHPI) as an organocatalyst for the oxidation of 2-ethylhexanal (B89479) to 2-EHA, achieving over 99% selectivity under mild conditions. researchgate.netmdpi.com The use of isobutanol as a solvent in this process is also a key innovation, as it is a less valuable alcohol that can be obtained from butanal. researchgate.netmdpi.com
Other research has focused on the use of metal-based catalysts. A mixture of Manganese(II) acetate (B1210297) (Mn(Ac)2), Potassium acetate (KAc), and Copper(II) acetate (Cu(Ac)2) has been shown to be an effective catalyst for the oxidation of 2-ethylhexanal, resulting in high selectivity and yield of 2-EHA. google.com Furthermore, 2-EHA itself has been explored as a reusable organocatalyst and reaction medium for the synthesis of other chemical compounds, highlighting its potential in green chemistry applications. researchgate.net
The development of multifunctional catalysts is another promising area. These catalysts can facilitate multiple reaction steps in a one-pot process, which is particularly beneficial for the conversion of biomass. nwo.nlnih.gov The design of these catalysts often involves creating nanostructures or using porous materials like zeolites and metal-organic frameworks (MOFs) to enhance their activity and selectivity. nih.gov
Table 1: Comparison of Catalytic Systems for 2-Ethylhexanoic Acid Synthesis
| Catalyst System | Precursor | Oxidant | Solvent | Selectivity (%) | Yield (%) | Reference |
| N-hydroxyphthalimide (NHPI) | 2-Ethylhexanal | Oxygen/Air | Isobutanol | >99 | - | researchgate.netmdpi.com |
| Mn(Ac)2, KAc, Cu(Ac)2 | 2-Ethylhexanal | Oxygen | - | 91.6 - 93.5 | - | google.com |
| Cytochrome P450cam | 2-Ethylhexanol | - | - | - | - | nih.gov |
Deeper Understanding of Toxicological Mechanisms at the Molecular Level
A thorough understanding of the toxicological effects of 2-EHA at the molecular level is essential for ensuring its safe use and for developing safer alternatives. Research in this area is focused on elucidating the specific cellular and molecular pathways through which 2-EHA exerts its effects.
Studies have shown that 2-EHA can be genotoxic, with evidence suggesting it can increase the frequency of sister chromatid exchange in human lymphocytes in vitro. epa.gov It is also classified as a reproductive toxin, with studies indicating a potential risk of harm to the unborn child. industrialchemicals.gov.au Research on Wistar rats has explored the effects of 2-EHA on reproduction and postnatal development. oup.com
Environmental Monitoring and Remediation Strategies for this compound
Effective environmental monitoring and remediation strategies are crucial for managing the potential environmental impact of 2-EHA. Research is ongoing to develop more sensitive and efficient methods for detecting 2-EHA in various environmental matrices and for removing it from contaminated sites.
Several analytical methods have been developed for the determination of 2-EHA in different samples. Gas chromatography (GC) has been used to detect 2-EHA in urine, which is important for monitoring occupational exposure. psu.edu Liquid chromatography techniques have been employed to measure 2-EHA in products such as automobile antifreeze and in the pharmaceutical ingredient clavulanate. chromatographyonline.comchromatographyonline.comthermofisher.comgoogle.com These methods are essential for quality control and for assessing potential sources of environmental release.
In terms of remediation, the fact that 2-EHA is readily biodegradable is a significant advantage. canada.ca However, for instances of significant contamination, more active remediation strategies may be necessary. One innovative approach could involve the use of Metal-Organic Frameworks (MOFs). These porous materials have shown potential for the selective capture of volatile organic compounds that have carboxylic acid functional groups, which could be adapted for the remediation of 2-EHA. epo.org
Innovation in this compound Derivatives for High-Performance and Sustainable Materials
The versatility of 2-EHA as a chemical intermediate allows for the creation of a wide range of derivatives with applications in high-performance and sustainable materials. Research in this area is focused on developing novel 2-EHA-based compounds with enhanced properties and improved environmental footprints.
A major application of 2-EHA is in the production of synthetic lubricants. bisleyinternational.com Esters of 2-EHA with various alcohols, such as neopentyl glycol, trimethylol propane, and pentaerythritol, have been synthesized and shown to have desirable properties for lubricants, including low pour points and high viscosity indices. ekb.egekb.eg Blends of these polyol esters are particularly effective as lubricants for refrigerant heat transfer fluids. google.com
2-EHA derivatives are also widely used as plasticizers, particularly for polyvinyl butyral (PVB) and polyvinyl chloride (PVC). bisleyinternational.comatamanchemicals.com Research is focused on developing more environmentally friendly plasticizers, and 2-EHA derivatives are being explored as alternatives to traditional phthalate-based plasticizers. plaschina.com.cnresearchgate.net
In the coatings industry, 2-EHA is used to produce alkyd resins that offer improved resistance to yellowing. bisleyinternational.comatamanchemicals.com Its derivatives, such as 2-ethylhexyl acrylate (2-EHA), are key components in pressure-sensitive adhesives and other coating formulations, contributing to properties like clarity, toughness, and weather resistance. gantrade.compenpet.com
A more recent and innovative application of 2-EHA is in the synthesis of Metal-Organic Frameworks (MOFs). nih.govnih.govmdpi.com These highly porous materials have a vast range of potential applications, including in catalysis, gas storage, and drug delivery. nih.govnih.govmdpi.comyoutube.com The use of 2-EHA as a linker in the creation of MOFs opens up new possibilities for the design of advanced materials with tailored properties.
Q & A
Q. How can researchers mitigate batch-to-batch variability in 2-EHA-based metal carboxylate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
